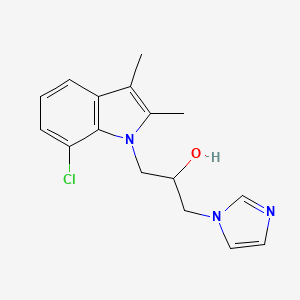![molecular formula C13H17N3O2 B2787025 tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 2174007-60-2](/img/structure/B2787025.png)
tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” belongs to the class of organic compounds known as pyrazolopyrazines . These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions . A typical synthesis might involve the reaction of an aldehyde, malononitrile, hydrazine, and an ethynyl compound . The exact synthesis would depend on the specific substituents and their positions in the final product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine core, with a tert-butyl group, an ethynyl group, and a carboxylate group attached at specific positions . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The ethynyl group could undergo addition reactions, the carboxylate group could participate in esterification or amidation reactions, and the pyrazolo[1,5-a]pyrazine core might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups . It would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the functional groups .Applications De Recherche Scientifique
Synthesis and Reactivity
Researchers have developed methods for the synthesis of pyrazole derivatives and their reactivity. A notable approach includes the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids through acylation and subsequent reactions with alkyl hydrazines, yielding isomeric pyrazoles that are separable by chromatography (Iminov et al., 2015). Another study demonstrated the use of tert-butyl isocyanide in Ugi reactions for the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones, showcasing the versatility of tert-butyl amides in cyclization processes (Nikulnikov et al., 2009).
Chemical Properties and Applications
The reactivity of pyrazole derivatives extends to the study of their potential in various chemical reactions. For instance, the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines involved diazotization and reaction with tert-butyl nitrite, leading to novel compounds (Ivanov et al., 2017). Additionally, the preparation and use of tert-butyl-protected pyrazoles for further chemical transformations have been explored, highlighting the importance of tert-butyl groups in protecting reactive sites (Pollock et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-ethynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-5-10-8-14-16-7-6-15(9-11(10)16)12(17)18-13(2,3)4/h1,8H,6-7,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWIYZZAPOSXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C#C)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(6,6-Dimethyl-8-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)-2-methoxyphenoxy)acetamide](/img/structure/B2786944.png)
![4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B2786946.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2786951.png)

![Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2786955.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2786959.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide](/img/structure/B2786960.png)
![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2786961.png)
![2-Chloro-N-[cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2786962.png)

![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2786965.png)
